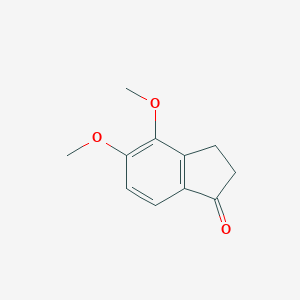

4,5-Diméthoxy-1-indanone

Vue d'ensemble

Description

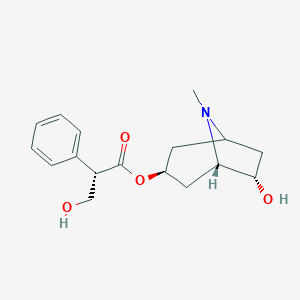

The compound of interest, 4,5-Dimethoxy-1-indanone, is a chemical structure that is closely related to various dimethoxy-indanone derivatives which have been synthesized and studied for their potential applications in medicinal chemistry. These derivatives have shown promise as antimicrobial agents, acetylcholinesterase inhibitors, and have been evaluated for their cytotoxicity in antitumor studies .

Synthesis Analysis

The synthesis of related 5,6-dimethoxy-1-indanone derivatives typically involves multi-step reactions including Schiff's base formation, cyclization, and Knoevenagel reactions. For instance, the synthesis of novel antimicrobial agents was achieved by reacting 5,6-dimethoxy-1-indanone with 2-cyanoacetohydrazide followed by cyclization with 2-arylidenemalononitrile . Another study reported the synthesis of 5,6-dimethoxy-1-indanone from veratraldehyde through a series of reactions including reduction and cyclization, yielding a high total yield of 76.3% . These methods demonstrate the versatility of dimethoxy-indanone derivatives in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structures of the synthesized dimethoxy-indanone derivatives are confirmed using various spectroscopic techniques such as NMR, FTIR, and elemental analysis. For example, the structure of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one was confirmed by synthesis and degradation studies . Similarly, the structure of 1-alkyl-4-[(5,6-dimethoxy-1-indanone-2-yl)methylene]pyridinium halide derivatives was confirmed using 1H and 13C NMR, FTIR spectroscopy, and CHN analysis .

Chemical Reactions Analysis

Dimethoxy-indanone derivatives undergo various chemical reactions, including aldol condensation, chlorination, and N-alkylation, to yield a diverse range of compounds with potential biological activities. For instance, the synthesis of acetylcholinesterase inhibitors involved an aldol condensation between 4-pyridinecarboxaldehyde and 5,6-dimethoxy-1-indanone, followed by N-alkylation . These reactions highlight the reactivity of the dimethoxy-indanone scaffold and its utility in generating pharmacologically relevant molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethoxy-indanone derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their biological activity and pharmacokinetic profiles. For example, the introduction of lipophilic substituents on the (E)-2-benzylidene moiety of dimethoxy-indanones has been shown to enhance cytotoxic effects, suggesting the importance of hydrophobic interactions in their mechanism of action . Additionally, the solubility, stability, and reactivity of these compounds can be tailored through synthetic modifications, which is essential for their potential therapeutic applications.

Applications De Recherche Scientifique

Médecine : Traitement de la maladie d'Alzheimer

4,5-Diméthoxy-1-indanone : est structurellement lié à des composés qui ont montré un potentiel dans le traitement des maladies neurodégénératives, en particulier la maladie d'Alzheimer (MA). Il est étroitement lié à la structure du donépézil, un inhibiteur de l'acétylcholinestérase bien connu utilisé dans la gestion de la MA . La partie indanone présente dans le donépézil est cruciale pour son activité biologique, ce qui suggère que This compound pourrait servir d'échafaudage précieux pour le développement de nouveaux agents thérapeutiques ciblant la MA.

Synthèse organique : Activité biologique

En synthèse organique, This compound sert d'intermédiaire polyvalent. Il a été utilisé dans la synthèse de composés ayant un large éventail d'activités biologiques, y compris des propriétés antivirales, anti-inflammatoires, analgésiques, antipaludiques, antibactériennes et anticancéreuses . Ses dérivés sont également explorés pour le traitement des maladies cardiovasculaires et comme insecticides, fongicides et herbicides potentiels.

Science des matériaux : Catalyseurs de polymérisation

Les dérivés de l'indanone, y compris This compound, trouvent des applications comme ligands dans les catalyseurs de polymérisation oléfinique . Ces catalyseurs sont essentiels pour la production de divers polymères aux propriétés spécifiques, ce qui indique l'importance du composé dans la science des matériaux et les applications industrielles.

Chimie analytique : Analyse chimique

This compound : peut être utilisé comme composé standard ou de référence en chimie analytique. Sa structure et ses propriétés bien définies, telles que le point de fusion et la masse moléculaire, le rendent adapté à l'étalonnage des instruments et à la validation des méthodes analytiques .

Pharmacologie : Synthèse de médicaments

En pharmacologie, This compound est un intermédiaire synthétique utilisé dans la synthèse de diverses molécules pharmacologiquement actives. Ses modifications conduisent à des composés ayant une activité et une spécificité accrues, contribuant au développement de nouveaux médicaments .

Sciences de l'environnement : Synthèse respectueuse de l'environnement

La synthèse de This compound et de ses dérivés peut être optimisée pour être plus respectueuse de l'environnement. En réduisant l'utilisation de produits chimiques dangereux et en minimisant les déchets, sa production peut s'aligner sur les principes de la chimie verte, la rendant écologiquement durable .

Safety and Hazards

In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If swallowed, rinse mouth with water. Do not induce vomiting .

Orientations Futures

1-indanone derivatives, including 4,5-Dimethoxy-1-indanone, have been widely used in medicine, agriculture, and natural product synthesis . They have shown potential as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds . Moreover, they can be used in the treatment of neurodegenerative diseases and as effective insecticides, fungicides, and herbicides . Therefore, the future directions of 4,5-Dimethoxy-1-indanone could include further exploration of these applications.

Mécanisme D'action

Target of Action

Indanone derivatives have been widely used in medicine, agriculture, and natural products synthesis . They have shown biological activity and have been used as antiviral, antibacterial agents, anticancer drugs, pharmaceuticals used in Alzheimer’s disease treatment, cardiovascular drugs, insecticides, fungicides, herbicides, and non-nucleoside, low molecular drugs for hepatitis C treatment .

Mode of Action

It’s known that the compound undergoes an unusual transformation under catalytic reaction conditions (acid treatment), yielding exclusively 4,5-dimethoxy-2-indanone . A plausible mechanism for the rearrangement is discussed .

Biochemical Pathways

Indanone derivatives have been found to interact with adrenergic receptors, which are metabotropic receptors located on cell membranes and stimulated by catecholamines, especially adrenaline and noradrenaline .

Result of Action

Indanone derivatives have been found to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer effects .

Action Environment

It’s known that the compound is a solid with a melting point of 73-77 °c , suggesting that it may be stable under a wide range of environmental conditions.

Propriétés

IUPAC Name |

4,5-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-10-6-4-7-8(11(10)14-2)3-5-9(7)12/h4,6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQODIRIVQXQUFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)CC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00286605 | |

| Record name | 4,5-dimethoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6342-80-9 | |

| Record name | 4,5-Dimethoxy-1-indanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6342-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 46649 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006342809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6342-80-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dimethoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethoxy-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How was the formation of 4,5-dimethoxy-2-indanone confirmed in the study?

A2: The researchers confirmed the identity of the unusual rearrangement product, 4,5-dimethoxy-2-indanone, through a combination of analytical techniques. These included infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and elemental analysis []. These methods provided compelling evidence for the structural assignment of the rearranged product.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid](/img/structure/B110805.png)